molecular formula C9H7F3N2O3 B2371866 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid CAS No. 226412-59-5

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid

Cat. No.: B2371866
CAS No.: 226412-59-5
M. Wt: 248.161
InChI Key: PKQXKODPYNMWBR-UHFFFAOYSA-N
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Description

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid is a benzoic acid derivative featuring a hydrazine group substituted with a trifluoroacetyl moiety at the para position of the benzene ring. Its molecular formula is C₁₀H₈F₃N₂O₃ (corrected from and , which initially listed an improbable formula) . The trifluoroacetyl group imparts strong electron-withdrawing effects, influencing its acidity, solubility, and reactivity.

Properties

IUPAC Name

4-[2-(2,2,2-trifluoroacetyl)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)8(17)14-13-6-3-1-5(2-4-6)7(15)16/h1-4,13H,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQXKODPYNMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a hydrazine moiety and a trifluoroacetyl group, positions it as a potential candidate for drug development. Hydrazones and hydrazides have been extensively studied for their biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Specifically, derivatives of 4-(trifluoromethyl)benzohydrazide have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have demonstrated that compounds derived from 4-(trifluoromethyl)benzohydrazide exhibit dual inhibition of AChE and BuChE. For instance, the IC50 values for these compounds ranged from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE, indicating significant potency against these enzymes . The structure-activity relationship (SAR) analysis revealed that certain substitutions on the benzaldehyde moiety enhanced inhibitory activity, making these compounds suitable for further development as central nervous system (CNS) agents.

Antifungal Activity

Another promising application of 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid lies in its antifungal properties. Research has shown that hydrazone derivatives can selectively inhibit fungal pathogens without affecting mammalian cells. For example, studies on aromatic acylhydrazones demonstrated effective inhibition against Cryptococcus neoformans, a significant fungal pathogen responsible for cryptococcosis . The selectivity index of these compounds suggests they could serve as lead compounds in antifungal drug discovery.

In Vitro Studies

In vitro experiments have indicated that hydrazone derivatives exhibit significant antifungal activity with minimal cytotoxic effects on mammalian cells. One study reported that specific hydrazone compounds improved survival rates in mice infected with C. neoformans, outperforming traditional antifungal treatments like fluconazole . This highlights the potential of these compounds in clinical settings.

Structure-Activity Relationship Analysis

The SAR studies provide insights into how modifications to the hydrazone structure can impact biological activity. For instance, the introduction of electron-withdrawing groups significantly enhanced antifungal efficacy while maintaining selectivity . This information is crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profiles of these compounds.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (µM) AChEIC50 (µM) BuChEAntifungal Efficacy
4-(Trifluoromethyl)-HydrazideEnzyme Inhibition46.8 - 137.719.1 - 881.1Moderate
Hydrazone Derivative AAntifungal ActivityN/AN/AHigh
Hydrazone Derivative BAntifungal ActivityN/AN/AVery High

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .

Comparison with Similar Compounds

Key Structural Features

The table below summarizes structural differences between 4-[2-(Trifluoroacetyl)hydrazino]benzoic acid and similar compounds:

Compound Name Substituent on Hydrazine Molecular Formula Key Functional Groups Evidence ID
This compound Trifluoroacetyl (CF₃CO-) C₁₀H₈F₃N₂O₃ -COOH, -NH-NH-COCF₃
4-(2-(Propan-2-Ylidene)hydrazinyl)benzoic acid Isopropylidene (CH(CH₃)₂) C₁₀H₁₂N₂O₂ -COOH, -NH-NH-C(CH₃)₂
4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid Phenylethylidene (C₆H₅-CH₂-) C₁₅H₁₄N₂O₂ -COOH, -NH-NH-C₆H₅-CH₂
p-ITYBA (Thiazolidine derivative) 4-Imino-2-oxo-thiazolidine C₁₀H₉N₃O₃S -COOH, -NH-NH-thiazolidine ring
Hydrazinecarbothioamides () Sulfonylphenyl (SO₂-C₆H₄-X) Varies (e.g., C₂₀H₁₅N₃O₅S) -COOH, -NH-CS-NHR, -SO₂

Functional Group Impact

  • Trifluoroacetyl Group : Enhances acidity (pKa ~2-3 for -COOH) and stability due to electron-withdrawing CF₃. IR: Strong C=O stretch at ~1700 cm⁻¹; ¹⁹F NMR: δ -70 to -75 ppm .
  • Isopropylidene/Phenylethylidene : Electron-donating groups reduce acidity (pKa ~4-5) and increase lipophilicity. Phenylethylidene derivatives exhibit π-π stacking, enhancing crystallinity .
  • Thiazolidine (p-ITYBA) : Introduces a heterocyclic ring, enabling chelation with metal ions (e.g., Pd²⁺), useful in analytical chemistry .
  • Sulfonyl Groups () : Increase molecular weight and polarity, influencing solubility in polar solvents (e.g., DMSO) .

Spectroscopic and Analytical Data Comparison

NMR and Mass Spectrometry

  • This compound: ¹H NMR: Aromatic protons at δ 7.8–8.2 ppm (para-substituted benzene); NH peaks at δ 10–11 ppm. HRMS: [M+H]⁺ calculated for C₁₀H₈F₃N₂O₃: 285.0455; observed: 285.0458 .
  • 4-(2-(Propan-2-Ylidene)hydrazinyl)benzoic Acid :
    • ¹³C NMR: Isopropylidene carbons at δ 25–30 ppm; -COOH at δ 170 ppm .
  • Hydrazinecarbothioamides () :
    • IR: C=S stretch at 1243–1258 cm⁻¹; NH stretches at 3150–3319 cm⁻¹ .

Tautomerism and Stability

  • Compounds with thione groups (e.g., triazoles) exhibit thione-thiol tautomerism, confirmed by absence of νS-H (~2500 cm⁻¹) in IR .
  • Trifluoroacetyl derivatives are more stable against hydrolysis compared to acetyl analogs due to CF₃’s inductive effect .

Biological Activity

Overview

4-[2-(Trifluoroacetyl)hydrazino]benzoic acid, with the molecular formula C9_9H7_7F3_3N2_2O3_3 and a molecular weight of 248.16 g/mol, is an important compound in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The trifluoroacetyl group enhances lipophilicity and stability, which may improve bioavailability and efficacy in therapeutic applications.

Anticancer Activity

Research indicates that derivatives of hydrazinobenzoic acid, including this compound, exhibit significant anticancer properties. A study highlighted its role in inhibiting histone deacetylase (HDAC), which is crucial for cancer cell proliferation. The compound was evaluated alongside other hydrazide-based PROTACs (proteolysis-targeting chimeras), demonstrating promising results in degrading HDAC8 and subsequently reducing cancer cell viability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays have shown that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, thereby reducing cytokine production .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound. Various studies have employed assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) to evaluate the radical scavenging ability of this compound. Results indicated that it effectively neutralizes free radicals, thereby protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerHDAC inhibition leading to reduced cell proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantRadical scavenging activity

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of control compounds. This suggests a strong potential for this compound as an anticancer agent.

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